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Introduction

Silicon nitride (SiNₓ) thin films are critical materials in the semiconductor industry, serving as

dielectric layers, passivation coatings, and etch stops. The drive towards smaller and more

complex device architectures necessitates low-temperature deposition methods to prevent

damage to sensitive underlying structures. Diiodosilane (SiH₂I₂) has emerged as a promising

precursor for the low-temperature growth of high-purity SiNₓ films, particularly via Plasma-

Enhanced Atomic Layer Deposition (PE-ALD). This iodine-based precursor offers the

significant advantage of avoiding carbon and chlorine contamination, which are common with

other precursors and can degrade film quality and device performance. Furthermore, the use of

diiodosilane allows for deposition at temperatures significantly lower than traditional Chemical

Vapor Deposition (CVD) methods.[1]

These application notes provide a comprehensive overview of the use of diiodosilane for low-

temperature SiNₓ film growth, detailing the experimental protocols and summarizing the key

properties of the resulting films.

Deposition Chemistry

The PE-ALD process for SiNₓ deposition using diiodosilane is a cyclical process involving the

sequential exposure of the substrate to the precursor and a nitrogen-containing plasma. The

fundamental steps in a single cycle are:
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Diiodosilane Pulse: Gaseous SiH₂I₂ is introduced into the reaction chamber and chemisorbs

onto the substrate surface.

Purge: Inert gas (e.g., Ar or N₂) is used to purge the chamber of any unreacted SiH₂I₂ and

gaseous byproducts.

Nitrogen Plasma Exposure: A plasma generated from a nitrogen source (typically N₂ or NH₃)

is introduced. The reactive nitrogen species react with the adsorbed SiH₂I₂ layer to form a

thin layer of silicon nitride.

Purge: The chamber is purged again to remove any remaining reactants and byproducts,

completing the cycle.

This cycle is repeated to grow a film of the desired thickness. The self-limiting nature of the

surface reactions in ALD allows for precise, atomic-level control over the film thickness.

Key Advantages of Diiodosilane
Low-Temperature Deposition: Enables the growth of high-quality SiNₓ films at temperatures

typically in the range of 100°C to 450°C, compatible with a wide range of thermally sensitive

substrates.[2]

High Purity Films: The use of an iodine-based precursor eliminates carbon and chlorine

impurities, which are often present when using aminosilane or chlorosilane precursors.

Reduced Hydrogen Content: Utilizing N₂ plasma as the nitrogen source can significantly

reduce the hydrogen content in the deposited films compared to using NH₃ plasma.[1]

Experimental Protocols
Protocol 1: Plasma-Enhanced Atomic Layer Deposition
(PE-ALD) of Silicon Nitride using Diiodosilane and
Nitrogen (N₂) Plasma
This protocol describes a typical PE-ALD process for depositing SiNₓ films using SiH₂I₂ and a

remote N₂ plasma.
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1. Substrate Preparation:

Clean the substrate using a standard cleaning procedure appropriate for the substrate

material (e.g., RCA clean for silicon wafers).

Load the substrate into the ALD reactor.

2. Deposition Parameters:

Parameter Value/Range Notes

Substrate Temperature 100 - 450 °C
Lower temperatures may lead

to higher impurity levels.

Chamber Pressure 20 - 500 Torr
Higher pressures can improve

film properties.[2]

Diiodosilane (SiH₂I₂) Source

Temperature

Maintained to ensure adequate

vapor pressure
Typically held constant.

Carrier Gas (for SiH₂I₂) Ar or N₂

Nitrogen (N₂) Flow Rate 50 - 200 sccm

Argon (Ar) Purge Gas Flow

Rate
100 - 300 sccm

Plasma Power (RF) 300 - 1000 W

3. ALD Cycle Sequence:
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Step Duration Description

1. SiH₂I₂ Pulse 0.5 - 2.0 s
Introduction of diiodosilane

precursor into the chamber.

2. Ar Purge 5 - 20 s
Removal of unreacted

precursor and byproducts.

3. N₂ Plasma 5 - 30 s
Exposure to nitrogen plasma

to form SiNₓ.

4. Ar Purge 5 - 20 s
Removal of reaction

byproducts.

4. Film Growth:

Repeat the ALD cycle (steps 1-4) until the desired film thickness is achieved. The growth per

cycle (GPC) is typically in the range of 0.5 - 1.5 Å.

Protocol 2: Plasma-Enhanced Atomic Layer Deposition
(PE-ALD) of Silicon Nitride using Diiodosilane and
Ammonia (NH₃) Plasma
This protocol outlines a similar PE-ALD process but utilizes an NH₃ plasma as the nitrogen

source.

1. Substrate Preparation:

Follow the same procedure as in Protocol 1.

2. Deposition Parameters:
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Parameter Value/Range Notes

Substrate Temperature 100 - 450 °C

Chamber Pressure 20 - 500 Torr

Diiodosilane (SiH₂I₂) Source

Temperature

Maintained to ensure adequate

vapor pressure

Carrier Gas (for SiH₂I₂) Ar or N₂

Ammonia (NH₃) Flow Rate 20 - 100 sccm

Argon (Ar) Purge Gas Flow

Rate
100 - 300 sccm

Plasma Power (RF) 300 - 1000 W

3. ALD Cycle Sequence:

Step Duration Description

1. SiH₂I₂ Pulse 0.5 - 2.0 s
Introduction of diiodosilane

precursor.

2. Ar Purge 5 - 20 s
Removal of unreacted

precursor.

3. NH₃ Plasma 5 - 30 s Exposure to ammonia plasma.

4. Ar Purge 5 - 20 s
Removal of reaction

byproducts.

4. Film Growth:

Repeat the ALD cycle to achieve the target thickness.

Data Presentation
Table 1: Comparison of Film Properties with Different
Nitrogen Plasma Sources
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Property
SiH₂I₂ + NH₃
Plasma

SiH₂I₂ + N₂ Plasma
Post N₂ Plasma
Treatment

Hydrogen (H)

Concentration
19% 15% 11%

Film Density - - 3.21 g/cm³

Step Coverage - -
99.2% (with He

addition)

Data sourced from a study on space-divided PE-ALD.[1]

Table 2: General Properties of Low-Temperature SiNₓ
Films Grown from Diiodosilane

Property Typical Value/Range

Refractive Index 1.8 - 2.1

Wet Etch Rate (dilute HF) Low, comparable to LPCVD SiNₓ

Stoichiometry (N/Si ratio)
Can be tuned by process parameters, often

slightly N-rich.

Electrical Resistivity High (typically > 10¹² Ω·cm)

Dielectric Constant 6 - 8
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Caption: Workflow diagram of a single PE-ALD cycle for SiNₓ deposition.
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Caption: Logical relationships between process inputs and resulting film properties.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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